2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile
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Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a nitrile group attached to a propanenitrile moiety, which is further connected to an isoindoline ring system. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subject to further investigation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile typically involves the reaction of phthalic anhydride with an appropriate amine, followed by cyclization and nitrile formation. One common method involves the following steps:
Reaction of Phthalic Anhydride with Amine: Phthalic anhydride reacts with an amine to form a phthalimide intermediate.
Cyclization: The phthalimide intermediate undergoes cyclization to form the isoindoline ring system.
Nitrile Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Substituted isoindoline derivatives with various functional groups replacing the nitrile group.
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal: Similar structure but with an aldehyde group instead of a nitrile group.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains a piperidine ring and is used in different applications.
2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Contains an ethylamino group and is used in medicinal chemistry.
Uniqueness
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-7(6-12)13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMYZTUSYFAWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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